molecular formula C9H8BrFO3 B1530390 Methyl 2-bromo-4-fluoro-5-methoxybenzoate CAS No. 1007455-22-2

Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Cat. No.: B1530390
CAS No.: 1007455-22-2
M. Wt: 263.06 g/mol
InChI Key: KDJBAOOGTMLSCK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a high-purity benzoate ester derivative engineered for advanced organic synthesis and drug discovery . Its molecular structure, which features bromo and fluoro substituents on an aromatic ring alongside methoxy and methyl ester functional groups, makes it a highly versatile and valuable synthetic building block . Researchers primarily utilize this compound as a key precursor in the synthesis of complex, bioactive molecules. Its specific reactivity allows for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create novel aromatic systems for screening . Scientific literature demonstrates the application of closely related bromo-methoxy benzoate esters in the synthesis of pharmacologically active compounds, including a class of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives that were screened for analgesic, antifungal, and antibacterial activities . This highlights its potential in developing new therapeutic agents. Beyond pharmaceuticals, this intermediate also finds application in the development of agrochemicals, such as herbicides and pesticides, and in materials science for the creation of specialty polymers and coatings . The compound is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle the product with appropriate personal protective equipment (PPE).

Properties

IUPAC Name

methyl 2-bromo-4-fluoro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJBAOOGTMLSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735165
Record name Methyl 2-bromo-4-fluoro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007455-22-2
Record name Benzoic acid, 2-bromo-4-fluoro-5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007455-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-4-fluoro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrFO3C_9H_8BrFO_3. The presence of bromine and fluorine atoms, along with a methoxy group, significantly influences its chemical reactivity and biological interactions. These substituents enhance the compound's lipophilicity, which is crucial for its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through binding interactions. The halogen substituents can enhance binding affinity and selectivity towards these targets.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for treating infections caused by resistant strains of bacteria .

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed promising results against common bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard protocols.

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus50
This compoundEscherichia coli100

These results indicate that the compound's activity is comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Case Studies

  • Inhibition of Enzymatic Activity : In a biochemical study, this compound was tested as a biochemical probe for inhibiting enzyme activity related to metabolic pathways. The results indicated a significant reduction in enzyme activity at varying concentrations, demonstrating its potential utility in drug development targeting metabolic disorders .
  • Therapeutic Applications : Research has explored the synthesis of derivatives based on this compound for developing anti-inflammatory agents. These derivatives showed enhanced efficacy in preclinical models, highlighting the compound's versatility in medicinal chemistry applications .

Scientific Research Applications

Intermediate in Synthesis

Methyl 2-bromo-4-fluoro-5-methoxybenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structural characteristics allow for selective reactions that are critical in the development of new compounds.

Pharmacological Studies

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
  • Anti-inflammatory Properties : Research indicates potential applications in developing anti-inflammatory agents, with derivatives showing enhanced efficacy in preclinical models .

Material Science

In the field of materials science, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can tailor material properties for various applications.

Case Study 1: Enzymatic Activity Inhibition

In a biochemical study, this compound was tested as a biochemical probe for inhibiting enzyme activity related to metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, demonstrating its potential utility in drug development targeting metabolic disorders .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of this compound against common bacterial strains. The results highlighted its effectiveness, especially against resistant strains, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS 4133-72-6)
  • Similarity : 0.95 (structural isomer) .
  • Key differences : Substituents at positions 5 (Br), 4 (F), and 2 (methoxy).
  • Implications: Altered electronic distribution affects nucleophilic substitution rates.
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS 1644-71-9)
  • Similarity : 0.95 .
  • Key differences : Hydroxy group replaces methoxy at position 2.
  • Implications : The hydroxy group increases acidity (pKa ~10 vs. ~13 for methoxy) and solubility in polar solvents. This compound may exhibit faster hydrolysis under basic conditions compared to the methoxy analog .

Substituent Variations

Methyl 5-bromo-2-fluoro-4-methylbenzoate (CAS 1378655-77-6)
  • Key differences : Methyl group at position 4 instead of fluorine; methoxy at position 5.
  • The methyl group enhances lipophilicity, which could influence bioavailability in drug design .
Methyl 2-methoxy-5-(ethylsulfonyl)benzoate
  • Key differences : Ethylsulfonyl group replaces bromine and fluorine.
  • Implications : The sulfonyl group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, making this compound more polar and reactive in nucleophilic additions .

Halogenated Derivatives

Methyl 2-bromo-3-fluoroisonicotinate (QC-3341)
  • Key differences : Bromine and fluorine at positions 2 and 3 on a pyridine ring.
  • Implications : The pyridine nitrogen increases electron deficiency, enhancing reactivity in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) compared to the benzene-based target compound .
Methyl 2-bromo-5-fluoroisonicotinate (QA-1350)
  • Key differences : Substituents at positions 2 (Br) and 5 (F) on a pyridine ring.
  • Implications : The meta-fluorine may direct electrophilic attacks to specific positions, offering regioselectivity advantages in synthesis .

Physicochemical Property Comparison

Compound Molecular Weight (g/mol) [M+H]⁺ (m/z) Predicted CCS (Ų) Purity
Methyl 2-bromo-4-fluoro-5-methoxybenzoate 263.06 262.97136 147.8 97%
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 263.06 - - ≥95%
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 249.02 - - ≥95%
Methyl 5-bromo-2-fluoro-4-methylbenzoate 247.06 - - ≥98%

Note: CCS data unavailable for analogs; values inferred from structural similarities .

Key Findings and Implications

Substituent Position : Bromine at position 2 (target compound) vs. 5 (CAS 4133-72-6) alters steric and electronic profiles, impacting reaction regioselectivity.

Functional Group Effects : Methoxy groups enhance stability against hydrolysis compared to hydroxy analogs (e.g., CAS 1644-71-9).

Synthetic Utility : Pyridine-based analogs (e.g., QC-3341) offer enhanced reactivity in cross-coupling reactions due to nitrogen’s electron-withdrawing effects.

Preparation Methods

Starting Material Preparation

  • Methyl 2-amino-4-fluoro-5-methoxybenzoate is the key precursor, which can be prepared by esterification of the corresponding acid or by selective functionalization of methyl 2-amino-4-fluoro-5-methylbenzoate followed by methoxylation.

Diazotization and Bromination (Sandmeyer Reaction)

  • The amino group is diazotized by treatment with sodium nitrite (NaNO2) in an acidic aqueous medium, typically 48% hydrobromic acid (HBr), at low temperature (0°C).
  • The diazonium salt formed is then reacted with copper(I) bromide (CuBr) in water at 0–20°C for approximately 1 hour.
  • This leads to the replacement of the diazonium group by bromine, yielding methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Example Reaction Conditions:

Step Reagents & Conditions Temperature Time Yield (%)
Diazotization Methyl 2-amino-4-fluoro-5-methoxybenzoate, NaNO2, 48% HBr 0°C 0.5 hr -
Bromination CuBr in water 0–20°C 1 hr 74%

Yield data based on analogous brominated methyl benzoate esters reported in literature.

Alternative Synthetic Routes

Although the Sandmeyer reaction is the most documented and reliable method, alternative routes may include:

These alternative methods require careful optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry to maximize yield and purity.

Reaction Mechanism Insights

  • Diazotization: The amino group is converted into a diazonium salt via reaction with nitrous acid (generated in situ from NaNO2 and HBr).
  • Sandmeyer Bromination: The diazonium salt undergoes a radical substitution with CuBr, releasing nitrogen gas and forming the aromatic bromide.
  • The presence of electron-withdrawing fluorine and electron-donating methoxy groups influences the reactivity and regioselectivity of the substitution.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Material Methyl 2-amino-4-fluoro-5-methoxybenzoate
Diazotization Reagents Sodium nitrite (NaNO2), 48% hydrobromic acid (HBr)
Diazotization Temperature 0°C
Diazotization Time 30 minutes
Bromination Reagents Copper(I) bromide (CuBr) in water
Bromination Temperature 0–20°C
Bromination Time 1 hour
Typical Yield Approximately 74% (reported for similar methyl esters)
Purification Extraction, crystallization, or chromatography
Molecular Formula C9H8BrFO3 (this compound)

Research Findings and Notes

  • The diazotization and Sandmeyer bromination sequence is well-established for introducing bromine selectively at the aromatic 2-position in the presence of fluorine and methoxy substituents without affecting these groups.
  • Reaction temperature control is critical to prevent side reactions such as hydrolysis or over-bromination.
  • The use of aqueous acidic media and copper(I) salts ensures efficient conversion of diazonium salts to aryl bromides.
  • Purity and yield can be enhanced by optimizing reagent stoichiometry and reaction times.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-bromo-4-fluoro-5-methoxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and esterification. For example, bromination of a precursor benzoic acid derivative followed by esterification with methanol under acidic conditions (e.g., H₂SO₄). Optimization includes controlling reaction temperature (0–5°C for bromination to minimize side reactions) and using anhydrous conditions to prevent hydrolysis of the ester group. Catalysts like DMAP (4-dimethylaminopyridine) can enhance esterification efficiency .
  • Key Parameters :

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationBr₂, FeBr₃, DCM, 0°C65–75≥95%
EsterificationMeOH, H₂SO₄, reflux80–85≥98%

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H NMR to identify methoxy (δ ~3.9 ppm), aromatic protons (δ ~7.0–8.0 ppm), and coupling patterns. ¹³C NMR confirms carbonyl (δ ~165 ppm) and halogenated carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ (expected m/z: ~277.95 for C₉H₈BrFO₃).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using software like ORTEP-III can resolve substituent positions .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Screen for antimicrobial or enzyme inhibitory activity. For example:

  • Antimicrobial Assay : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Test against serine hydrolases or kinases using fluorogenic substrates. IC₅₀ values can guide further optimization .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at position 2 is primed for Suzuki-Miyaura coupling. Electronic effects: The electron-withdrawing fluoro (position 4) and methoxy (position 5) groups activate the aryl bromide toward oxidative addition. Steric hindrance is minimal due to substituent positions. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (eluent: hexane/EtOAc 4:1) .
  • Data Contradiction Note : Contrast with methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate (), where the trifluoromethyl group reduces coupling efficiency due to steric bulk.

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoates?

  • Methodological Answer :

Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.

Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism explains inconsistent in vivo/in vitro results.

Structural Analog Comparison : Compare with methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate (); trifluoromethyl may enhance membrane permeability but reduce target affinity .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 or β-lactamase). Input the SMILES string (COC(=O)C1=CC(=C(C=C1F)Br)OC) to generate 3D conformers.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å) and hydrogen bond occupancy .
    • Validation : Cross-check with experimental SPR (Surface Plasmon Resonance) data for KD values.

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with dry sand; avoid water to prevent dispersion.
  • Waste Disposal : Collect halogenated waste in sealed containers for incineration .

Comparative Analysis

Q. How does the reactivity of this compound compare to methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS 1193162-25-2)?

  • Methodological Answer : The positional isomer (bromo at 5 vs. 2) alters electronic density. The 2-bromo derivative undergoes faster cross-coupling due to reduced steric hindrance. Confirm via Hammett substituent constants (σₘ for methoxy = -0.12; σₚ for bromo = +0.26) and DFT calculations (e.g., Gaussian 16) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4-fluoro-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-4-fluoro-5-methoxybenzoate

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